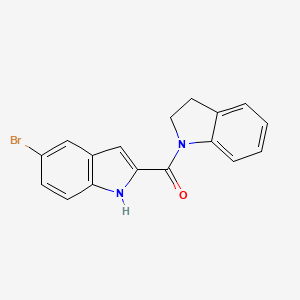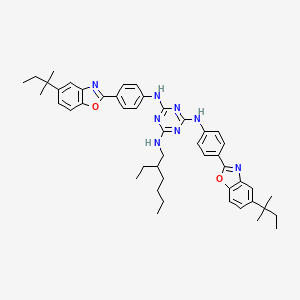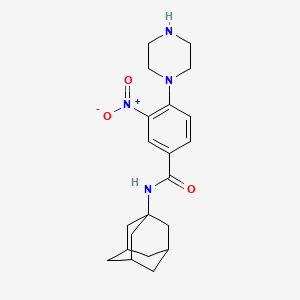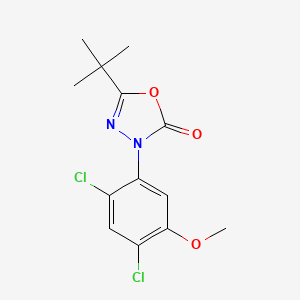![molecular formula C15H27N2O4Si B14154549 5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane CAS No. 105404-34-0](/img/structure/B14154549.png)
5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane is a complex organic molecule featuring a unique structure that includes a pyridine ring, a silabicyclo undecane framework, and multiple oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane typically involves multiple steps, starting with the preparation of the pyridine derivative and the silabicyclo framework. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane: has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials, such as coatings and composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane exerts its effects involves its interaction with molecular targets and pathways. The compound’s oxidanyl group plays a crucial role in its reactivity, allowing it to participate in redox reactions and modulate oxidative stress. The silabicyclo framework provides structural stability and enhances its ability to interact with various substrates.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions and as a spin label in electron paramagnetic resonance (EPR) studies.
N,N′-bis(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)butanediamide: Another compound with similar oxidanyl groups, used in polymerization and as an antioxidant.
Uniqueness
5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane: stands out due to its unique combination of a pyridine ring and a silabicyclo framework, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring both stability and reactivity.
Propiedades
Número CAS |
105404-34-0 |
|---|---|
Fórmula molecular |
C15H27N2O4Si |
Peso molecular |
327.47 g/mol |
InChI |
InChI=1S/C15H27N2O4Si/c1-14(2)11-13(12-15(3,4)17(14)18)22-19-8-5-16(6-9-20-22)7-10-21-22/h11H,5-10,12H2,1-4H3 |
Clave InChI |
XSNVVRWAHWHWTR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(N1[O])(C)C)[Si]23OCCN(CCO2)CCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)

![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)

![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)



